
2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperazine ring and an amino group.Aplicaciones Científicas De Investigación
Antiproliferative Activity
A study by Mallesha et al. (2012) involved the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which exhibited significant antiproliferative effects against various human cancer cell lines, suggesting potential use as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Agents
Krishnamurthy et al. (2011) synthesized derivatives of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, which showed potent inhibitory activity against various bacteria, highlighting their potential as antimicrobial agents (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Anti-angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) reported that N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives effectively inhibited blood vessel formation in vivo and showed significant DNA cleavage activities, suggesting their utility in cancer research (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Dual-action Hypoglycemic Agents
Song et al. (2011) synthesized N-(pyrimidin-4-yl)thiazol-2-amine derivatives that acted as glucokinase activators and were effective dual-action hypoglycemic agents, providing potential applications in diabetes treatment (Song, Tian, Lei, Shen, Liu, Zhang, Song, Jin, & Feng, 2011).
Anti-Tobacco Mosaic Viral Agents
Nagalakshmamma et al. (2020) designed urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine, which exhibited significant inhibitory activity against the tobacco mosaic virus, highlighting potential applications in agricultural research (Nagalakshmamma, Venkataswamy, Pasala, Umamaheswari, Thyagaraju, Nagaraju, & Chalapathi, 2020).
Antiplatelet Agents
Roma et al. (2003) synthesized derivatives of 4H-pyrido[1,2-a]pyrimidine, which showed significant antiplatelet activity, suggesting potential therapeutic applications in cardiovascular diseases (Roma, Braccio, Carrieri, Grossi, Leoncini, Signorello, & Carotti, 2003).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one involves the reaction of 2,4,6-trichloropyrimidine with piperazine followed by the addition of ammonia to form the final product.", "Starting Materials": [ "2,4,6-trichloropyrimidine", "piperazine", "ammonia" ], "Reaction": [ "Step 1: 2,4,6-trichloropyrimidine is reacted with piperazine in the presence of a base such as potassium carbonate to form 2-amino-6-(piperazin-1-yl)pyrimidine.", "Step 2: The intermediate product from step 1 is then treated with ammonia in the presence of a catalyst such as palladium on carbon to form 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one." ] } | |
Número CAS |
1158775-43-9 |
Fórmula molecular |
C8H15Cl2N5O |
Peso molecular |
268.14 g/mol |
Nombre IUPAC |
2-amino-4-piperazin-1-yl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C8H13N5O.2ClH/c9-8-11-6(5-7(14)12-8)13-3-1-10-2-4-13;;/h5,10H,1-4H2,(H3,9,11,12,14);2*1H |
Clave InChI |
QDJHDZSMDCAFTF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC(=O)NC(=N2)N |
SMILES canónico |
C1CN(CCN1)C2=CC(=O)NC(=N2)N.Cl.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



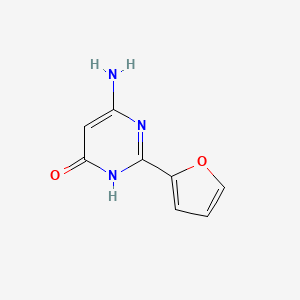


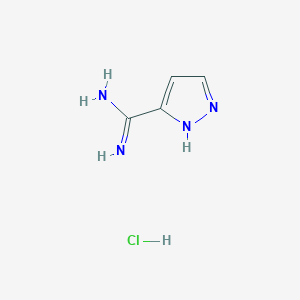
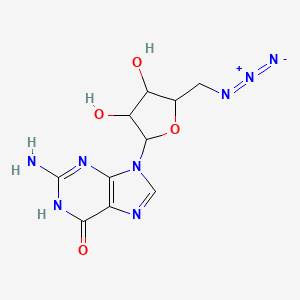
![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)
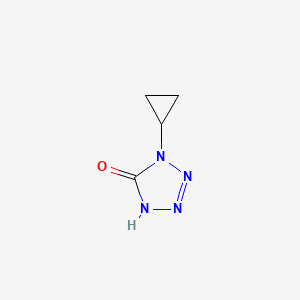
![2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1384272.png)
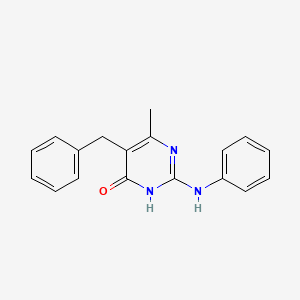
![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)
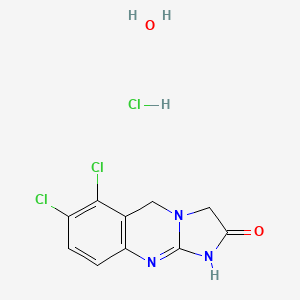
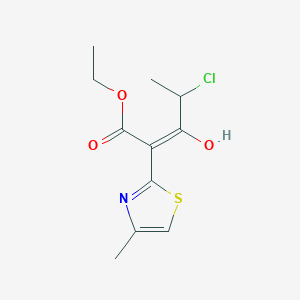
![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)
![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)